2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
Brand Name: Vulcanchem
CAS No.: 21466-01-3
VCID: VC0024267
InChI: InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N
Molecular Formula: C₂₂H₄₃ClN₇O₇P
Molecular Weight: 381.67 g/mol

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt

CAS No.: 21466-01-3

Reference Standards

VCID: VC0024267

Molecular Formula: C₂₂H₄₃ClN₇O₇P

Molecular Weight: 381.67 g/mol

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt - 21466-01-3

CAS No. 21466-01-3
Product Name 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
Molecular Formula C₂₂H₄₃ClN₇O₇P
Molecular Weight 381.67 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Standard InChIKey FXXRIUZMLRLFKP-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N
Synonyms 2-Chloro-5’-adenylic Acid; 2-Chloro-adenosine 5’-(Dihydrogen Phosphate) Ditriethylamine; 2-Chloro-AMP Ditriethylamine;
PubChem Compound 9951889
Last Modified Nov 11 2021
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